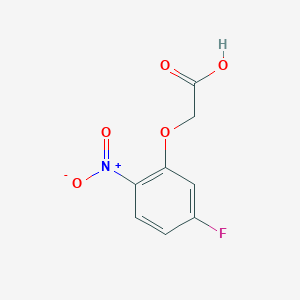

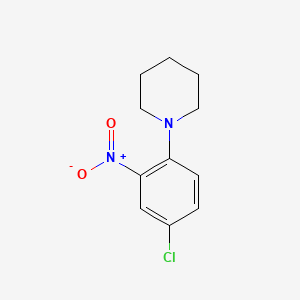

(5-Fluoro-2-nitrophenoxy)acetic acid

概要

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, acetylation, and condensation reactions. For instance, the preparation of 5-(4-Fluorophenylsulfonyloxy)-2-acetaminonitrobenzene, an intermediate of Luxabendazole, starts from 4-aminophenol and involves acetylation, nitration, and condensation with p-fluorobenzenesulfonyl chloride . Similarly, the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile demonstrates the complexity and multi-step nature of synthesizing such compounds .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques such as X-ray crystallography, IR spectroscopy, HRMS, and NMR . These methods confirm the stereochemistry and functional groups present in the molecules. For example, the stereochemical structure of a thiadiazolyl-imino acetic acid derivative was determined by X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitrophenol derivatives is influenced by the presence of electron-withdrawing groups such as nitro and fluoro substituents. These groups can activate the phenolic ring towards further substitution reactions. The papers describe various reactions, including chlorine substitution, reduction of nitro groups, and cyclization to form heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine and nitro groups can increase the acidity of the phenolic OH group and affect the compound's solubility and reactivity. The papers do not provide detailed physical property data, but such properties can be inferred based on the functional groups present and their known effects on molecular behavior.

科学的研究の応用

Synthesis Improvement

- The synthesis of 2-(2-nitrophenoxy) acetic acid, a related compound, was achieved using 2-nitrophenol and methyl 2-chloroacetate, highlighting a method with convenient operation, mild reaction conditions, and affordable reagents. This approach could potentially be applicable to the synthesis of (5-Fluoro-2-nitrophenoxy)acetic acid (H. Dian, 2012).

Drug Design

- In drug design, a compound structurally similar to (5-Fluoro-2-nitrophenoxy)acetic acid was identified as a weak selective antagonist in a study using structure-based techniques, underscoring the potential of (5-Fluoro-2-nitrophenoxy)acetic acid in pharmaceutical research (James I. Fells et al., 2009).

Intracellular pH Measurement

- Fluorinated analogs of o-aminophenol, which are structurally related to (5-Fluoro-2-nitrophenoxy)acetic acid, were developed for measuring intracellular pH, suggesting possible applications for (5-Fluoro-2-nitrophenoxy)acetic acid in biological and chemical sensing (C. Rhee et al., 1995).

Analytical Chemistry

- The compound has potential applications in analytical chemistry, as indicated by research on similar compounds used in fluorographic detection methods (M. Skinner & M. Griswold, 1983).

Chemical Synthesis

- Novel aggregations involving compounds structurally similar to (5-Fluoro-2-nitrophenoxy)acetic acid have been synthesized, hinting at the potential for complex molecular constructions in fields like materials science or nanotechnology (Xiao-qiang He, 2013).

Photodecarboxylation

- Derivatives of meta-nitrophenylacetic acid, similar to (5-Fluoro-2-nitrophenoxy)acetic acid, have been used in the study of photodecarboxylation, indicating potential applications in photochemical reactions and material science (A. Shigemoto et al., 2021).

Safety and Hazards

将来の方向性

The synthesis process of similar compounds has been achieved in a continuous-flow millireactor system . This continuous-flow synthesis strategy could be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration . Further studies on the relevant action mechanisms and structural modification of identified hits are ongoing .

作用機序

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (5-Fluoro-2-nitrophenoxy)acetic acid may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (5-Fluoro-2-nitrophenoxy)acetic acid may also influence a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that (5-fluoro-2-nitrophenoxy)acetic acid may also have diverse molecular and cellular effects .

特性

IUPAC Name |

2-(5-fluoro-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDQHPUGOMHBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307288 | |

| Record name | (5-fluoro-2-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

396-03-2 | |

| Record name | NSC190644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-fluoro-2-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)